Cas no 80537-14-0 (Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate)

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic ester compound with applications in pharmaceutical and agrochemical research. Its pyrazolopyridine scaffold offers structural versatility for synthesizing bioactive molecules. The ethyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound is valued for its potential as an intermediate in drug discovery and material science.
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate structure
80537-14-0 structure
Product name:Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
CAS No:80537-14-0
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD04115107
CID:705469
PubChem ID:12872302

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
    • Pyrazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester
    • 1H-Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
    • Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (ACI)
    • AB19628
    • AMY10367
    • 80537-14-0
    • Ethylpyrazolo[1,5-a]pyridine-2-carboxylate
    • FT-0740851
    • ETHYL ESTERPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID
    • MFCD04115107
    • SCHEMBL4051803
    • BB 0260869
    • F53432
    • PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
    • AKOS006295156
    • CS-0151658
    • DTXSID40512051
    • AS-76806
    • ethyl H-pyrazolo[1,5-a]pyridine-2-carboxylate
    • MDL: MFCD04115107
    • Inchi: 1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3
    • InChI Key: RVUORKIVEWOASG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2N(C=CC=C2)N=1)OCC

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Density: 1.22
  • Melting Point: 47-48 ºC
  • PSA: 43.60000
  • LogP: 1.51100

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Security Information

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D970333-100mg
Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
80537-14-0 95%
100mg
$185 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X03095-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
1g
¥2148.0 2024-07-18
Chemenu
CM152002-1g
Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
80537-14-0 95%
1g
$580 2021-08-05
Ambeed
A147586-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
1g
$307.0 2025-02-21
Chemenu
CM152002-1g
Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
80537-14-0 95%+
1g
$335 2024-07-23
Fluorochem
220298-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
1g
£624.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM918-200mg
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
200mg
814.0CNY 2021-08-04
Chemenu
CM152002-250mg
Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
80537-14-0 95%+
250mg
$124 2024-07-23
eNovation Chemicals LLC
Y1227262-1g
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
1g
$400 2024-06-03
Fluorochem
220298-250mg
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
80537-14-0 95%
250mg
£240.00 2022-03-01

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol
Reference
1,3-Dipolar addition of pyridine N-imine to acetylenes and the use of carbon-13 NMR in several structural assignments
Anderson, Paul L.; et al, Journal of Heterocyclic Chemistry, 1981, 18(6), 1149-52

Synthetic Circuit 2

Reaction Conditions
1.1 -
2.1 Solvents: Toluene
Reference
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride
2.1 Solvents: Xylene ;  reflux
Reference
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  rt; 10 h, 60 °C
Reference
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki-Miyaura Cross-Coupling Reaction
Umei, Kentaro; et al, Synthesis, 2015, 47(20), 3221-3230

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Toluene
Reference
Synthesis of some fused β-carbolines including the first example of the pyrrolo[3,2-c]-β-carboline system
Condie, Glenn C.; et al, Journal of Heterocyclic Chemistry, 2004, 41(4), 531-540

Synthetic Circuit 6

Reaction Conditions
Reference
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Synthetic Circuit 7

Reaction Conditions
Reference
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  rt; 10 h, 60 °C
Reference
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki-Miyaura Cross-Coupling Reaction
Umei, Kentaro; et al, Synthesis, 2015, 47(20), 3221-3230

Synthetic Circuit 9

Reaction Conditions
1.1 -
2.1 Solvents: Ethanol
Reference
1,3-Dipolar addition of pyridine N-imine to acetylenes and the use of carbon-13 NMR in several structural assignments
Anderson, Paul L.; et al, Journal of Heterocyclic Chemistry, 1981, 18(6), 1149-52

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
2.1 Reagents: Trifluoroacetic anhydride
3.1 Solvents: Xylene ;  reflux
Reference
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Xylene ;  reflux
Reference
Identification of fused bicyclic heterocycles as potent and selective 5-HT2A receptor antagonists for the treatment of insomnia
Xiong, Yifeng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(5), 1870-1873

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Toluene
Reference
Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighboring π-bonds or nucleophiles
Hickey, Deirdre M. B.; et al, Journal of the Chemical Society, 1986, (6), 1119-22

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Raw materials

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Preparation Products

Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Related Literature

  • 1. Vinyl azides in heterocyclic synthesis. Part 3. Isolation of azirine trimers (1,3,8-triazatricyclo[4.3.0.03,5]non-7-enes) and intramolecular interception of nitrile ylides by neighbouring π-bonds or nucleophiles
    Deirdre M. B. Hickey,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1986 1119
Recommended suppliers
Amadis Chemical Company Limited
(CAS:80537-14-0)Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
A839935
Purity:99%
Quantity:1g
Price ($):276.0